1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine
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Overview
Description
1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine is a chemical compound with the molecular formula C14H23N3O2S It is characterized by a piperazine ring substituted with a benzylsulfonyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine typically involves the reaction of piperazine with benzylsulfonyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzylsulfonyl group can be reduced to a benzylthio group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Benzylthio derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets. The benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The isopropyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
1-Benzyl-2-(propan-2-yl)piperazine: Similar structure but lacks the sulfonyl group.
N-benzyl-N-(propan-2-yl)piperazine-1-sulfonamide: Similar structure with a sulfonamide group instead of a sulfonyl group.
Uniqueness: 1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine is unique due to the presence of both the benzylsulfonyl and isopropyl groups, which confer distinct chemical and biological properties. The sulfonyl group enhances its reactivity and potential for covalent bonding with biological targets, while the isopropyl group improves its lipophilicity and membrane permeability.
Properties
IUPAC Name |
1-benzylsulfonyl-4-propan-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-13(2)15-8-10-16(11-9-15)19(17,18)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCANCXYZLJHIMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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